2-Chlorobenzo[d]oxazole-7-carbaldehyde
Description
2-Chlorobenzo[d]oxazole-7-carbaldehyde is a heterocyclic aromatic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at the 2-position and a formyl group (-CHO) at the 7-position. This structure combines the electron-withdrawing effects of chlorine and the aldehyde group, making it a versatile intermediate in organic synthesis, particularly in the formation of hydrazones and Schiff bases for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H |
InChI Key |
ULBRCPWSAJVVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-7-carbaldehyde typically involves the chlorination of benzo[d]oxazole followed by formylation. One common method includes the reaction of benzo[d]oxazole with thionyl chloride to introduce the chlorine atom, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Chlorobenzo[d]oxazole-7-carboxylic acid.
Reduction: 2-Chlorobenzo[d]oxazole-7-methanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-7-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Methylbenzo[d]oxazole-7-carbaldehyde
- Structural Differences: The methyl substituent at the 2-position (vs.
- Synthetic Utility : Methyl groups are often used to modulate steric hindrance without significantly altering electronic properties. This compound may exhibit milder reactivity in condensation reactions compared to its chloro analog .
- Data Gaps : Specific physical properties (e.g., melting point, IR/NMR data) are unavailable in the evidence, but its synthesis and applications are documented in PubChem ().
7-Chlorobenzo[b]thiophene-2-carbaldehyde
7-Chloro-4-hydrazinylquinoline Derivatives
- Reactivity: The aldehyde group in 2-Chlorobenzo[d]oxazole-7-carbaldehyde likely participates in hydrazone formation, akin to reactions observed with quinoline-3-carbaldehydes (e.g., compounds 3a–f in ).
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The chlorine substituent in 2-Chlorobenzo[d]oxazole-7-carbaldehyde enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., hydrazine reactions) compared to methyl-substituted analogs .
- Heteroatom Influence : Thiophene-containing analogs () may exhibit greater thermal stability due to sulfur’s electron-donating resonance, whereas oxazole derivatives could be more reactive in polar solvents.
- Pharmacological Potential: Hydrazone derivatives of similar aldehydes () demonstrate antimicrobial and anticancer activities, suggesting avenues for further exploration with the target compound.
Notes on Evidence Limitations
- Direct data on 2-Chlorobenzo[d]oxazole-7-carbaldehyde is sparse; comparisons rely on extrapolation from structural analogs.
- Contradictions arise in hazard profiles (e.g., thiophene derivatives vs. oxazoles), emphasizing the need for compound-specific safety studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
